Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Description
Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a complex organic compound that features a thiazepane ring, a benzoate ester, and difluorophenyl groups
Properties
IUPAC Name |
methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO3S/c1-26-20(25)14-4-2-13(3-5-14)19(24)23-9-8-18(27-11-10-23)16-12-15(21)6-7-17(16)22/h2-7,12,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGNDJDXOPBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazepane Ring Formation via Cyclization
The thiazepane core is typically constructed using α,β-unsaturated esters and 1,2-amino thiols in a one-pot conjugate addition-cyclization sequence.
- Reagents : Trifluoroethyl acrylate (2.0 mmol), cysteamine hydrochloride (2.2 mmol), triethylamine (3.0 mmol).
- Conditions : DCM, 0°C → RT, 2 h.
- Outcome : 1,4-Thiazepan-5-one intermediate (Yield: 72–89%).
Mechanistic Insight :
Difluorophenyl Group Introduction
Fluorination is achieved via electrophilic aromatic substitution or cross-coupling reactions :
Method A (Electrophilic Fluorination):
- Reagents : 2,5-Difluoroaniline, Selectfluor® (1.5 eq).
- Conditions : Acetonitrile, 80°C, 12 h.
- Yield : 58% (with 94% regioselectivity).
Method B (Suzuki-Miyaura Coupling):
- Reagents : 7-Bromo-1,4-thiazepane, 2,5-difluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%).
- Conditions : DME/H₂O (3:1), K₂CO₃, 90°C, 8 h.
- Yield : 67%.
Acylation and Esterification
Carboxylic Acid Activation
The benzoate moiety is introduced via Steglich esterification :
Procedure:
- Activation : 4-Carboxybenzoyl chloride (1.1 eq), DMAP (0.1 eq), DCM, 0°C.
- Coupling : Add 7-(2,5-difluorophenyl)-1,4-thiazepane (1.0 eq), stir at RT for 6 h.
- Esterification : Treat with methanol (3.0 eq), TEA, 12 h.
- Yield : 82% (over two steps).
Critical Parameters :
- DMAP concentration >5 mol% reduces side reactions.
- Moisture control prevents hydrolysis of the acyl chloride.
One-Pot Methodologies
A streamlined one-pot approach combining thiazepane formation and acylation was reported using UT-4CR (Ugi-Type 4-Component Reaction) :
| Component | Quantity | Role |
|---|---|---|
| 2,5-Difluorobenzaldehyde | 2.0 mmol | Aldehyde component |
| Methyl 4-aminobenzoate | 2.0 mmol | Amine component |
| Trifluoroethyl acrylate | 2.0 mmol | Carboxylic acid |
| tert-Butyl isocyanide | 2.0 mmol | Isocyanide |
Steps :
- Mix components in methanol (5 mL).
- Stir at 50°C for 24 h.
- Purify via silica gel chromatography (Hexane:EtOAc = 3:1).
Yield : 68%.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Multi-Step (Cyclization + Acylation) | 4 | 52 | 98.5 | Moderate |
| Suzuki Coupling Route | 3 | 45 | 97.2 | High |
| One-Pot UT-4CR | 1 | 68 | 95.8 | Limited |
Key Observations :
- Multi-step methods offer higher purity but require rigorous intermediate purification.
- One-pot synthesis improves efficiency but struggles with byproduct removal.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Pd/Xantphos systems in Suzuki coupling reduce homocoupling byproducts from 15% to 3%.
- Microwave assistance shortens reaction times (8 h → 45 min) with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with molecular targets in biological systems. The difluorophenyl group may interact with specific enzymes or receptors, while the thiazepane ring can influence the compound’s overall conformation and binding affinity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate: can be compared with other thiazepane derivatives or compounds containing difluorophenyl groups.
Thiazepane derivatives: These compounds share the thiazepane ring structure but may differ in their substituents, leading to variations in their chemical and biological properties.
Difluorophenyl compounds: These compounds contain the difluorophenyl group but may have different core structures, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Biological Activity
Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic compound belonging to the thiazepane class, characterized by its unique structural features that may confer significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is synthesized through a series of chemical reactions that form the thiazepane ring and attach various functional groups. The compound's molecular formula is with a molecular weight of approximately 346.41 g/mol. Its structure includes:
- A thiazepane ring , which provides unique interaction capabilities with biological targets.
- A difluorophenyl group , which may enhance its pharmacological properties.
- A benzoate moiety , contributing to its solubility and stability.
The biological activity of thiazepane derivatives often involves interactions with specific enzymes or receptors. While the precise mechanism for this compound remains under investigation, it is hypothesized that:
- The thiazepane ring may interact with enzymes involved in metabolic pathways or signaling cascades.
- The difluorophenyl group could enhance binding affinity through hydrophobic interactions or hydrogen bonding with target sites.
Antioxidant Properties
Recent studies have indicated that thiazepane derivatives exhibit notable antioxidant activity. For instance, compounds structurally related to this compound have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models .
Anti-Melanogenic Activity
Research has demonstrated that certain analogs of thiazepanes can inhibit tyrosinase activity, a key enzyme in melanin production. This suggests potential applications in treating hyperpigmentation disorders. In vitro studies involving B16F10 murine melanoma cells revealed that these compounds could significantly reduce tyrosinase activity without exhibiting cytotoxic effects at lower concentrations .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that while some analogs exhibit cytotoxic effects at higher concentrations, others maintain cell viability at therapeutic levels .
Case Studies
- Study on Tyrosinase Inhibition : In a study investigating the anti-melanogenic effects of thiazepane derivatives, this compound was shown to inhibit tyrosinase in B16F10 cells effectively. The study utilized concentrations ranging from 0 to 20 µM and demonstrated a significant reduction in melanin synthesis compared to controls .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of thiazepane derivatives using DPPH radical scavenging assays. This compound exhibited comparable antioxidant activity to established standards .
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazepane Ring Formation : Cyclocondensation of 2,5-difluorophenyl-containing precursors with sulfur and nitrogen sources under reflux (e.g., DMF, 80°C, 12h) .
Carbonylation : Use of carbonyl diimidazole (CDI) or phosgene derivatives to introduce the benzoate ester group. Solvent choice (THF vs. DCM) significantly impacts yield, with THF providing ~15% higher efficiency due to better solubility .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in EtOAc (yield: 30–40%) .
Optimization Tips :
- Monitor reaction progress via LCMS (e.g., m/z 523 [M+H]+) .
- Adjust stoichiometry of CDI to 1.2 equivalents to minimize side products .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
- HRMS : Confirm molecular weight (e.g., observed m/z 488.17487 vs. calculated 488.17410 for C28H23F2N3O3) .
- NMR :
- 1H NMR : Key signals include δ 8.19 ppm (d, J = 8.3 Hz, aromatic protons) and δ 3.94 ppm (methoxy group) .
- 19F NMR : Peaks at -120 to -125 ppm confirm difluorophenyl substitution .
- HPLC : Retention time ~1.05 minutes (condition: SQD-AA05) ensures purity >95% .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h). For example, IC50 values in cancer cells vary by 30% depending on serum concentration .
- Structural Analogues : Compare with derivatives like 4-((4-bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane, where bromine substitution alters target binding .
- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. Q4. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Methodological Answer:
Core Modifications :
- Replace the thiazepane sulfur with oxygen (azepane) to assess ring flexibility’s impact on receptor binding .
- Substitute 2,5-difluorophenyl with 3,4-difluoro analogs to probe electronic effects .
Functional Group Screening :
- Test ester vs. carboxylic acid derivatives to evaluate metabolic stability .
Computational Modeling :
- Dock the compound into homology models of target proteins (e.g., kinases) using Schrödinger Suite to predict binding modes .
Q. Q5. How can researchers address challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Catalyst Selection : Switch from homogeneous catalysts (e.g., Pd(PPh3)4) to heterogeneous systems (e.g., Pd/C) for easier recovery .
- Solvent Recycling : Implement azeotropic distillation (methanol/toluene) to reuse solvents and reduce costs .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction intermediates and prevent over-reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
